1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
CAS No.: 1396765-11-9
Cat. No.: VC6328180
Molecular Formula: C20H19F2N5O
Molecular Weight: 383.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396765-11-9 |
|---|---|
| Molecular Formula | C20H19F2N5O |
| Molecular Weight | 383.403 |
| IUPAC Name | (3,4-difluorophenyl)-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2 |
| Standard InChI Key | BIGHBXNYJOBGTC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Introduction
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound with a molecular formula of C20H19F2N5O and a molecular weight of 383.4 g/mol . This compound combines a difluorobenzoyl group with a piperazine ring, which is further substituted with a phenyl-triazole moiety. The presence of fluorine atoms and the triazole ring suggests potential biological activity, as these features are often found in pharmaceutical compounds.
Synthesis and Preparation
The synthesis of 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of a difluorobenzoyl chloride with a piperazine derivative that has been previously functionalized with the phenyl-triazole group. This process may require careful control of reaction conditions to ensure the desired substitution pattern on the piperazine ring.
Research Findings and Future Directions
Given the compound's structural features, further research could focus on evaluating its potential as a therapeutic agent. This might involve screening for activity against specific biological targets, such as enzymes or receptors, and assessing its pharmacokinetic properties to determine its suitability for in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume